

# Application Notes and Protocols: Validating CD33 Splicing with Antisense Oligonucleotides

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## Compound of Interest

Compound Name: *CD33 splicing modulator 1*

Cat. No.: *B10861398*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

CD33, a sialic acid-binding immunoglobulin-like lectin (Siglec), is a transmembrane receptor primarily expressed on myeloid cells, including microglia in the central nervous system. It has emerged as a significant therapeutic target in both acute myeloid leukemia (AML) and neurodegenerative diseases like Alzheimer's disease. The function of CD33 is intricately regulated by alternative splicing of its pre-mRNA, particularly the inclusion or exclusion of exon 2. The full-length CD33 isoform (CD33M), containing the exon 2-encoded V-set immunoglobulin domain, is associated with immunosuppressive signaling. Conversely, a shorter isoform that lacks exon 2 (CD33m or D2-CD33) has been linked to a protective role in Alzheimer's disease and may influence the response to CD33-targeted therapies in AML.<sup>[1][2][3][4][5][6][7][8]</sup>

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid analogs that can be designed to bind to specific RNA sequences and modulate splicing. By targeting splice sites or regulatory elements within the CD33 pre-mRNA, ASOs can be used to intentionally promote the skipping of exon 2, thereby shifting the balance from the full-length to the short isoform. This application note provides detailed protocols and methodologies for utilizing ASOs to validate and modulate CD33 splicing, offering a powerful tool for investigating CD33 biology and developing novel therapeutic strategies.

## Data Presentation

The following tables summarize quantitative data from hypothetical experiments demonstrating the efficacy of ASO-mediated modulation of CD33 exon 2 splicing.

Table 1: Dose-Dependent Effect of CD33-ASO on Exon 2 Skipping in K562 Cells

ASO Concentration (nM)	% Exon 2 Skipping (Mean $\pm$ SD)	Fold Change vs. Control
0 (Control)	15.2 $\pm$ 2.1	1.0
10	28.7 $\pm$ 3.5	1.9
25	45.1 $\pm$ 4.2	3.0
50	62.5 $\pm$ 5.1	4.1
100	78.3 $\pm$ 6.8	5.2

Table 2: Time-Course of CD33 Isoform Expression in Primary Microglia after ASO Transfection (50 nM)

Time Post-Transfection (hours)	CD33 Full-Length (CD33M) mRNA (Relative Expression)	CD33 Exon 2 Skipped (CD33m) mRNA (Relative Expression)
0	1.00 $\pm$ 0.05	1.00 $\pm$ 0.08
24	0.65 $\pm$ 0.07	3.2 $\pm$ 0.25
48	0.42 $\pm$ 0.06	5.8 $\pm$ 0.41
72	0.28 $\pm$ 0.04	7.1 $\pm$ 0.55

## Experimental Protocols

### Protocol 1: Design and Synthesis of Antisense Oligonucleotides Targeting CD33 Exon 2

- **Target Selection:** Identify the pre-mRNA sequence of the human CD33 gene, focusing on the regions flanking and within exon 2. A patent application (WO2022232411A2) provides the target sequence (SEQ ID NO:1) for ASO design.
- **ASO Design:** Design ASOs of 18-25 nucleotides in length that are complementary to the target sequence. To promote exon skipping, target the exon-intron junctions (splice donor and acceptor sites) or exonic splicing enhancer (ESE) sites within exon 2.[5][6]
- **Chemical Modifications:** Synthesize ASOs with chemical modifications to increase stability and reduce nuclease degradation. A common and effective modification is the 2'-O-methoxyethyl (MOE) modification on the sugar backbone.
- **Control Oligonucleotides:** Synthesize a non-targeting scramble ASO with a similar length and chemical modification profile to serve as a negative control. A previously described MOE-modified ASO that increases CD33 exon 2 skipping can be used as a positive control if the sequence is available.[9]

## Protocol 2: ASO Transfection in K562 and Microglial Cells

For K562 Cells (Suspension Cells):

- **Cell Culture:** Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- **Plating for Transfection:** On the day of transfection, seed 500,000 K562 cells per well in a 12-well plate in 1 mL of complete growth medium.
- **Transfection Complex Preparation (per well):**
  - In a sterile tube, dilute the desired concentration of ASO (e.g., 10-100 nM final concentration) in 50 µL of Opti-MEM™ Reduced Serum Medium.
  - In a separate sterile tube, add 3 µL of Lipofectamine™ 3000 reagent to 50 µL of Opti-MEM™ and mix gently.

- Combine the diluted ASO and diluted Lipofectamine™ 3000, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
- Transfection: Add the ASO-lipid complex dropwise to the well containing the K562 cells.
- Incubation: Incubate the cells for 48-72 hours before harvesting for analysis.

For Primary Microglia (Adherent Cells):

- Cell Culture: Culture primary microglia in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate growth factors (e.g., M-CSF) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Plating for Transfection: Seed  $3 \times 10^5$  primary microglia per well in a 24-well plate and allow them to adhere for 4-6 hours.
- Transfection Complex Preparation (per well):
  - For each well, dilute the desired concentration of ASO (e.g., 30-300 nM final concentration) in 25 µL of serum-free DMEM.
  - In a separate tube, mix 0.3 µL of Lipofectamine™ RNAiMAX reagent with 25 µL of serum-free DMEM.
  - Combine the diluted ASO and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20 minutes at room temperature.
- Transfection: Add the ASO-lipid complex to the microglia.
- Incubation: Incubate the cells for 72 hours before analysis.[\[9\]](#)

## Protocol 3: Quantitative RT-PCR (qRT-PCR) for CD33 Isoform Analysis

- RNA Extraction: Harvest cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

- cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
- qPCR Primers:
  - Total CD33:
    - Forward: 5'-TGTTCCACAGAACCCAACAA-3'
    - Reverse: 5'-GGCTGTAACACCAGCTCCTC-3'<sup>[4]</sup>
  - D2-CD33 (Exon 2 Skipped):
    - Forward: 5'-CCCTGCTGTGGGCAGACTTG-3' (junctional primer spanning exon 1 and 3)
    - Reverse: 5'-GCACCGAGGAGTGAGTAGTCC-3'<sup>[4]</sup>
  - Housekeeping Gene (e.g., GAPDH): Use validated primers for a stable housekeeping gene for normalization.
- qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. A typical reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
- Thermal Cycling: Perform qPCR using a standard three-step cycling protocol: initial denaturation at 95°C for 2 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 30 seconds. Include a melt curve analysis to verify product specificity.
- Data Analysis: Calculate the relative expression of each CD33 isoform using the  $\Delta\Delta C_t$  method, normalizing to the housekeeping gene and the control-treated sample. The percentage of exon 2 skipping can be calculated as (D2-CD33 expression / Total CD33 expression) x 100.

## Protocol 4: Western Blot for CD33 Isoform Protein Expression

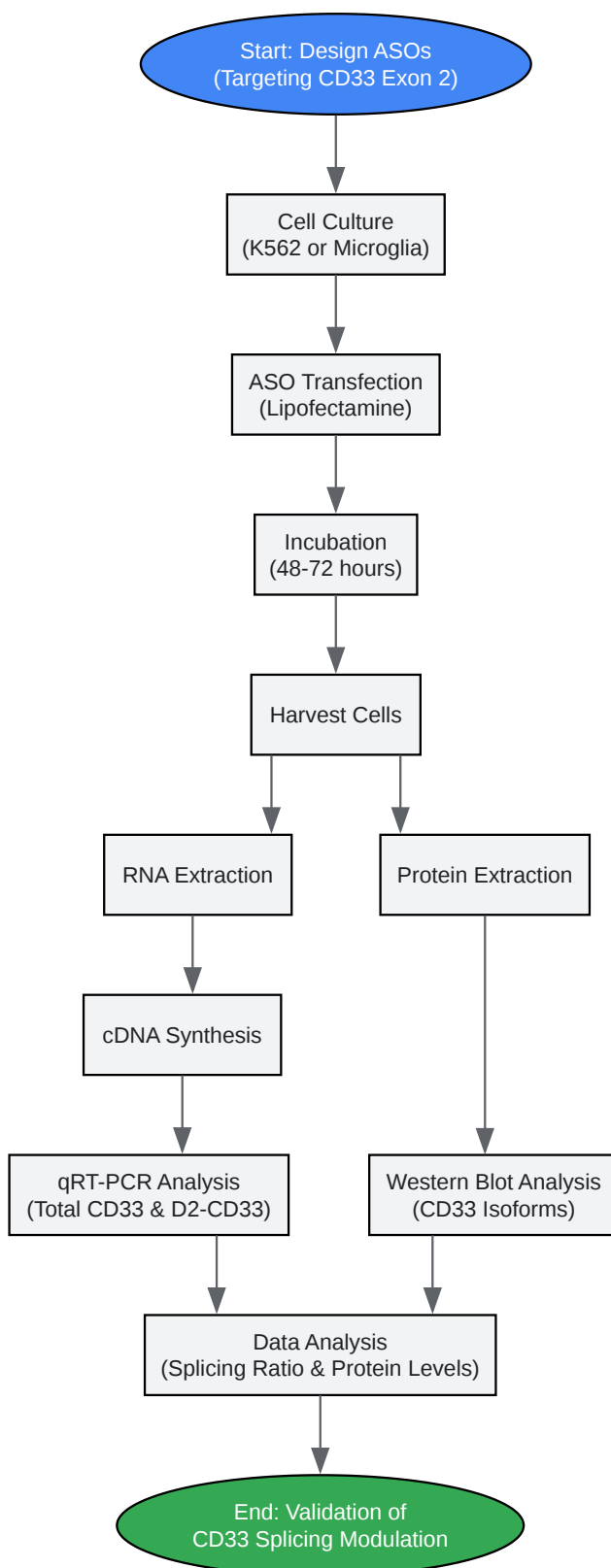
- **Protein Extraction:** Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Transfer:** Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- **Antibody Incubation:**
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody that recognizes an epitope present in both CD33 isoforms (e.g., an antibody against the C-terminal domain) overnight at 4°C.
  - Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The full-length CD33M will appear at approximately 67 kDa, while the exon 2-skipped CD33m will be smaller.
- **Loading Control:** Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

## Visualizations



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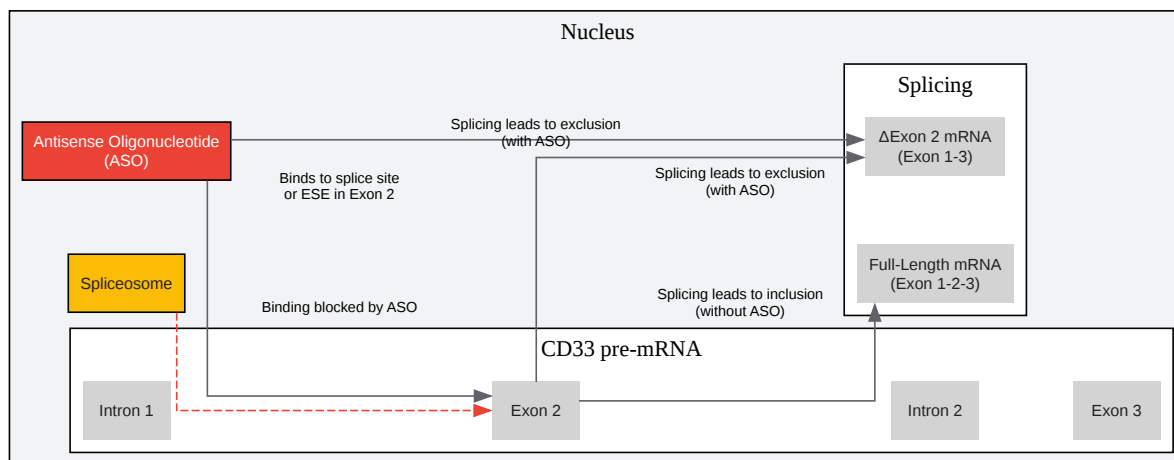
Caption: CD33 signaling pathway initiated by ligand binding.



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Caption: Experimental workflow for ASO-mediated splicing validation.





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Caption: ASO mechanism for inducing CD33 exon 2 skipping.

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